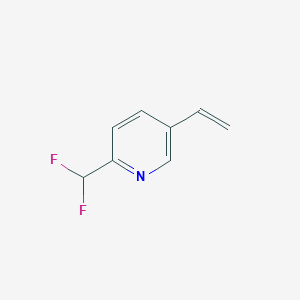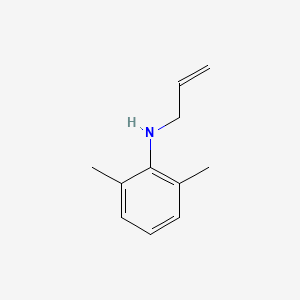
2,6-Dimethylphenyl allylamine
Übersicht
Beschreibung
2,6-Dimethylphenyl allylamine is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 6 positions, and an allylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylphenyl allylamine typically involves the reaction of 2,6-dimethylphenylamine with allyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product . Another method involves the hydrolysis of allyl isothiocyanate with dilute hydrochloric acid, followed by neutralization with potassium hydroxide and distillation to obtain allylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethylphenyl allylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert it to more saturated amines.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenyl allylamines, oxides, and reduced amines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethylphenyl allylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,6-Dimethylphenyl allylamine involves its interaction with specific molecular targets and pathways. For instance, in antifungal applications, it inhibits the enzyme squalene epoxidase, leading to a deficiency in ergosterol, a key component of fungal cell membranes . This results in increased membrane permeability and ultimately cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylaniline: Similar in structure but lacks the allylamine group.
Allylamine: Contains the allylamine group but lacks the phenyl ring and methyl substitutions.
Uniqueness
2,6-Dimethylphenyl allylamine is unique due to the combination of the phenyl ring with methyl substitutions and the allylamine group. This structural combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Eigenschaften
Molekularformel |
C11H15N |
|---|---|
Molekulargewicht |
161.24 g/mol |
IUPAC-Name |
2,6-dimethyl-N-prop-2-enylaniline |
InChI |
InChI=1S/C11H15N/c1-4-8-12-11-9(2)6-5-7-10(11)3/h4-7,12H,1,8H2,2-3H3 |
InChI-Schlüssel |
CIUCBENRPYNJMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NCC=C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
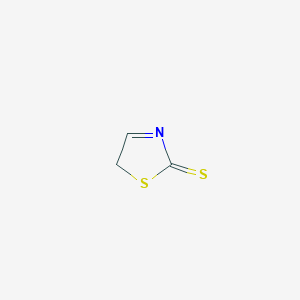
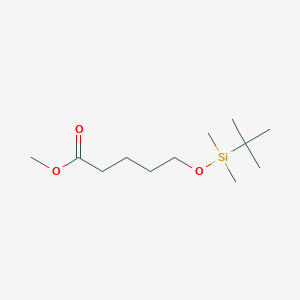
![Benzene, [(6-bromohexyl)thio]-](/img/structure/B8649234.png)
![4-[3-(Dimethylamino)butyl]-phenol](/img/structure/B8649241.png)
![(E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine](/img/structure/B8649243.png)
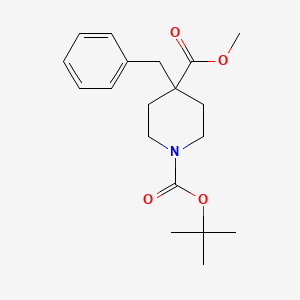
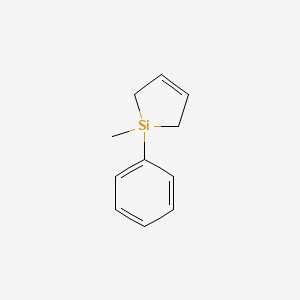
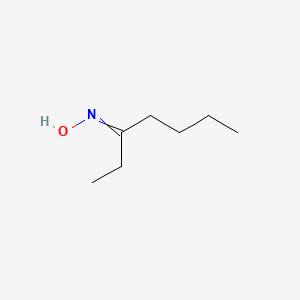
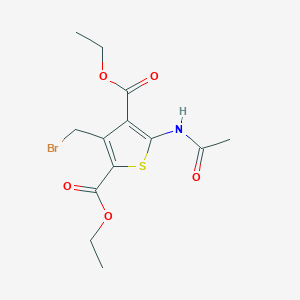
![2-{2-[2-(4-Phenylpiperazin-1-yl)ethyloxy]phenyl}thiazolidine](/img/structure/B8649307.png)
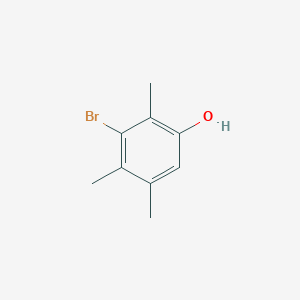
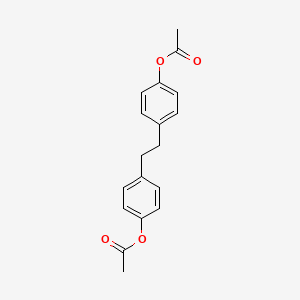
![1-[5-(3-amino-5-methylphenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol](/img/structure/B8649320.png)
